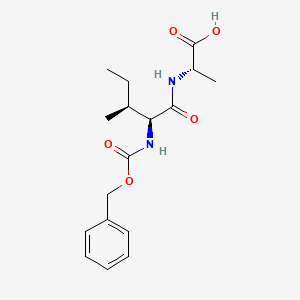

Z-Ile-Ala-OH

Description

BenchChem offers high-quality Z-Ile-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ile-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24787-83-5 |

|---|---|

Molecular Formula |

C17H24N2O5 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |

InChI Key |

ODCYXWIILYCUCZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Rational Design and Physicochemical Profiling of Z-Ile-Ala-OH in Peptide Engineering

Executive Summary

In the landscape of peptide-based drug design and targeted delivery systems, N-benzyloxycarbonyl-L-isoleucyl-L-alanine (commonly known as Z-Ile-Ala-OH or Cbz-Ile-Ala-OH) serves as a critical biochemical building block. Characterized by its unique combination of a sterically protective N-terminal group and a highly specific hydrophobic dipeptide sequence, this molecule is extensively utilized as an intermediate in organic synthesis and as a recognition motif for proteolytic enzymes. This whitepaper deconstructs the physicochemical properties of Z-Ile-Ala-OH, elucidates its role in prodrug development, and provides a self-validating methodology for its synthesis.

Molecular Architecture & Physicochemical Profiling

The structural integrity of Z-Ile-Ala-OH is defined by three distinct domains:

-

The Z (Cbz) Group : A benzyloxycarbonyl moiety that provides orthogonal protection of the N-terminus. Beyond protection, the bulky, aromatic nature of the Cbz group significantly increases the lipophilicity of the molecule, enhancing its membrane permeability in biological assays.

-

The Isoleucine (Ile) Residue : A branched-chain amino acid that introduces steric bulk. This structural feature is critical for fitting into the specific hydrophobic binding pockets (S1/S2 subsites) of target proteases.

-

The Alanine (Ala) Residue : A small, non-polar amino acid at the C-terminus that dictates the cleavage kinetics when interacting with specific peptidases.

To facilitate experimental design, the core quantitative properties of Z-Ile-Ala-OH are summarized below.

Table 1: Physicochemical Properties of Z-Ile-Ala-OH

| Property | Value | Causality / Experimental Significance |

| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-alanine | Nomenclature dictates the L-enantiomeric configuration required for biological recognition[1]. |

| CAS Number | 24787-83-5 | Essential for regulatory compliance and precise raw material sourcing[2]. |

| Molecular Formula | C17H24N2O5 | Defines exact stoichiometric ratios for coupling reactions[2]. |

| Exact Mass | 336.16900 Da | The primary metric for LC-MS validation during quality control[2]. |

| LogP (Estimated) | ~2.5 - 3.0 | Moderate lipophilicity ensures solubility in organic solvents while allowing interaction with lipid bilayers. |

| Solubility Profile | Soluble in DMF, DMSO, MeOH; slightly soluble in H₂O | Dictates the choice of polar aprotic solvents during liquid-phase peptide synthesis. |

Enzymatic Targeting and Prodrug Applications

Z-Ile-Ala-OH is not merely a structural intermediate; it is a functional recognition motif. In enzymatic studies, the Z-Ile-Ala sequence has been identified as a specific substrate for various peptidases, including carboxypeptidases, where the enzyme demonstrates a distinct preference for branched aliphatic amino acids in the penultimate position[3].

In modern drug development, this enzymatic specificity is hijacked to create targeted prodrugs. By conjugating an Active Pharmaceutical Ingredient (API) to the C-terminus of the Z-Ile-Ala sequence, researchers can synthesize water-soluble derivatives that remain inert in systemic circulation[4]. Upon reaching a microenvironment rich in specific target proteases (such as the tumor microenvironment), the enzyme recognizes the Ile-Ala motif and hydrolyzes the bond, releasing the active payload.

Enzymatic cleavage pathway of a Z-Ile-Ala prodrug releasing the active API.

Self-Validating Synthesis & Purification Protocol

To ensure high yield and enantiomeric purity, the synthesis of Z-Ile-Ala-OH must be approached as a self-validating system. The following liquid-phase synthesis protocol integrates causality-driven reagent selection with built-in quality control checkpoints.

Phase 1: Activation and Coupling

Goal: Form the peptide bond between Z-Ile-OH and H-Ala-OMe while preventing racemization.

-

Reagent Preparation : Dissolve 1.0 equivalent of Z-Ile-OH in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Activation : Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

-

Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in minimizing epimerization. DIPEA acts as a non-nucleophilic base, preventing premature side reactions while maintaining the basic environment necessary for activation.

-

-

Coupling : After 10 minutes of activation, add 1.1 equivalents of H-Ala-OMe·HCl. Stir the reaction mixture at room temperature for 2 hours.

-

Validation Checkpoint 1 (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:Ethyl Acetate (1:1). The reaction is deemed complete when the UV-active spot corresponding to Z-Ile-OH is entirely consumed.

Phase 2: Saponification (Deprotection of the C-terminus)

Goal: Hydrolyze the methyl ester to yield the free carboxylic acid without disturbing the peptide bond or the Cbz group.

-

Solvent Exchange : Evaporate the DMF under reduced pressure. Redissolve the crude Z-Ile-Ala-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Hydrolysis : Cool the solution to 0°C using an ice bath. Slowly add 1.2 equivalents of Lithium Hydroxide (LiOH) monohydrate.

-

Causality: LiOH at 0°C is strictly utilized instead of NaOH at room temperature. The milder basicity and lower temperature drastically reduce the risk of racemization at the α-carbon of the Alanine residue, preserving the L-configuration required for biological activity.

-

-

Validation Checkpoint 2 (pH Monitoring) : Stir for 1 hour. The pH should remain basic (~10-11). Monitor the disappearance of the ester via TLC.

Phase 3: Isolation and Analytical Validation

Goal: Extract the pure compound and verify its structural integrity.

-

Acidification : Acidify the mixture to pH 2-3 using 1M HCl.

-

Causality: Acidification protonates the carboxylate, driving the Z-Ile-Ala-OH into its neutral, hydrophobic state, allowing it to partition into the organic phase.

-

-

Extraction : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Validation Checkpoint 3 (LC-MS) : Subject the lyophilized powder to Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Success Criteria: The chromatogram must show a single dominant peak (>95% purity), and the mass spectrum must confirm the presence of the[M+H]⁺ ion at m/z 337.17 and the [M-H]⁻ ion at m/z 335.16, validating the exact mass of 336.16900 Da[2].

-

References

- Google Patents. "CN105949278B - 一种取代的四氢呋喃水溶性衍生物及其应用" (Water-soluble derivatives of substituted tetrahydrofurans and applications thereof).

-

Cambridge University Press. "Characterization of carboxypeptidase I of mung bean seeds". Available at:[Link]

Sources

- 1. 24787-83-5(L-Alanine,N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- (9CI)) | Kuujia.com [kuujia.com]

- 2. 24787-83-5(L-Alanine,N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- (9CI)) | Kuujia.com [kuujia.com]

- 3. Characterization of carboxypeptidase I of mung bean seeds | Seed Science Research | Cambridge Core [cambridge.org]

- 4. CN105949278B - ä¸ç§å代çåæ°¢åå水溶æ§è¡çç©åå ¶åºç¨ - Google Patents [patents.google.com]

Z-Ile-Ala-OH: Physicochemical Profile and Technical Utility in Proteomics

Executive Summary

Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) is a hydrophobic dipeptide derivative widely utilized as a specific substrate in enzymatic profiling and as a protected intermediate in solid-phase and solution-phase peptide synthesis. Its structural motif—combining the bulky, hydrophobic isoleucine side chain with the smaller alanine residue, capped by the lipophilic Carbobenzoxy (Z) group—makes it an ideal probe for studying the specificity of metalloproteases and carboxypeptidases. This guide provides a definitive technical analysis of its properties, synthesis, and experimental applications.

Physicochemical Specifications

The following data represents the validated chemical constants for Z-Ile-Ala-OH. Researchers should use the monoisotopic mass for high-resolution mass spectrometry (HRMS) calibration.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-alanine |

| Common Abbreviation | Z-Ile-Ala-OH |

| CAS Number | 24787-83-5 |

| Molecular Formula | C₁₇H₂₄N₂O₅ |

| Molecular Weight (Average) | 336.38 g/mol |

| Monoisotopic Mass | 336.1685 Da |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.6 (C-terminal carboxylic acid) |

| SMILES (Isomeric) | CCNC(=O)O)NC(=O)OCc1ccccc1 |

Structural Architecture & Synthesis Strategy

The synthesis of Z-Ile-Ala-OH typically follows a convergent solution-phase strategy to maintain chiral integrity, particularly at the isoleucine

Mechanism of Assembly

The following logic flow illustrates the standard coupling pathway using DCC/HOBt activation, which minimizes racemization of the sensitive isoleucine residue.

Figure 1: Convergent synthesis workflow for Z-Ile-Ala-OH. The C-terminal methyl ester is removed via mild saponification to yield the free acid.

Biological Utility & Applications

Protease Substrate Profiling

Z-Ile-Ala-OH serves as a critical substrate for characterizing Carboxypeptidases (e.g., Carboxypeptidase I from mung bean) and neutral metalloproteases. The hydrophobic Z-group and Isoleucine residue occupy the S1/S2 subsites of the enzyme, facilitating kinetic studies of substrate specificity.

-

Mechanism: The enzyme cleaves the C-terminal Alanine, releasing Z-Ile and free Alanine.

-

Detection: Reaction progress is monitored by HPLC (quantifying the release of Z-Ile) or colorimetric assays if coupled with a reporter.

Antifungal Conjugate Precursor

Research indicates that ester derivatives of Z-Ile-Ala-OH (e.g., Z-Ile-Ala-O-kojiate) exhibit potent antifungal activity. The dipeptide moiety enhances the transport of the antifungal agent (kojic acid) across fungal cell membranes via peptide transporters, a strategy known as "smugglin" or prodrug delivery.

Analytical Characterization Protocols

To ensure the integrity of Z-Ile-Ala-OH in experimental workflows, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

Expected Retention: Z-Ile-Ala-OH is hydrophobic; expect elution late in the gradient (approx. 12-15 min).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Target Ions:

- m/z

- m/z

- m/z

Handling & Stability Guidelines

-

Storage: Store lyophilized powder at -20°C . The Z-group is sensitive to light over extended periods; store in amber vials.

-

Reconstitution: Dissolve in a minimal volume of DMSO or DMF to create a stock solution (e.g., 10-50 mM). Dilute into aqueous buffers only immediately prior to use to prevent slow hydrolysis or precipitation.

-

Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the peptide bond over time.

References

-

ChemicalBook. (2023). Z-ILE-ALA-OH CAS#: 24787-83-5.[1][2][3] ChemicalBook. Link

-

Yamaoka, N., et al. (1990). Characterization of carboxypeptidase I of mung bean seeds. Cambridge University Press. Link

-

Kayahara, H., et al. (1990). Amino Acid and Peptide Derivatives of Kojic Acid and Their Antifungal Properties. Agricultural and Biological Chemistry.[4] Link

-

ChemSrc. (2025). Z-Ile-OH and Derivatives CAS Database. ChemSrc. Link

Sources

Technical Analysis of Z-Ile-Ala-OH: Structural Characterization and Analytical Methodologies

Executive Summary & Molecule Profile[1]

Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) represents a critical dipeptide intermediate in the synthesis of bioactive peptidomimetics and protease inhibitors. Structurally, it serves as a model substrate for metalloproteases (e.g., thermolysin) due to the hydrophobic bulk of the isoleucine side chain and the steric accessibility of the alanine residue.

This technical guide provides a rigorous structural analysis and validated analytical workflows for researchers utilizing Z-Ile-Ala-OH. The focus is on distinguishing this specific sequence from its isomers (e.g., Z-Ala-Ile-OH) and quantifying diastereomeric purity, a frequent challenge in isoleucine-containing peptides due to the two chiral centers in the isoleucine residue itself (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-alanine |

| Molecular Formula | |

| Molecular Weight | 336.38 g/mol |

| Monoisotopic Mass | 336.1685 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexanes |

| pKa (Calc.) | ~3.6 (Carboxylic Acid), ~8.0 (Amide - typically neutral) |

Structural Elucidation: Spectroscopic Signatures

The validation of Z-Ile-Ala-OH requires a multi-modal approach to confirm connectivity, stereochemistry, and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the peptide sequence and the integrity of the Z-protecting group. The isoleucine residue presents a unique diagnostic challenge due to the diastereotopic protons on the

Predicted

H NMR Assignments (500 MHz, DMSO-

)

| Residue / Group | Proton ( | Multiplicity | Integral | Diagnostic Note | |

| Z-Group | Aromatic Ring | 7.30 – 7.40 | Multiplet | 5H | Overlapping phenyl protons; confirms Z-group presence. |

| Z-Group | Benzylic | 5.03 | Singlet (or ABq) | 2H | Characteristic sharp signal; diastereotopic splitting possible if chiral influence is strong. |

| Amide | Ile-NH | 7.45 | Doublet | 1H | Urethane NH; typically broader or upfield of peptide amide. |

| Amide | Ala-NH | 8.15 | Doublet | 1H | Sharp doublet ( |

| Ile | 3.90 – 4.00 | Triplet/dd | 1H | Coupled to NH and | |

| Ile | 1.70 – 1.80 | Multiplet | 1H | Key stereocenter; complex coupling pattern. | |

| Ile | 1.10, 1.45 | Multiplet | 2H | Diastereotopic protons (distinct environments). | |

| Ile | 0.85 | Doublet | 3H | Attached to | |

| Ile | 0.80 | Triplet | 3H | Terminal methyl of ethyl group; often overlaps with | |

| Ala | 4.20 – 4.30 | Quintet | 1H | Characteristic coupling to methyl doublet. | |

| Ala | 1.25 | Doublet | 3H | High intensity doublet; diagnostic for Alanine. | |

| C-Term | -COOH | > 12.0 | Broad Singlet | 1H | Often invisible due to exchange with solvent water. |

Technical Insight: In DMSO-

B. Mass Spectrometry (MS) Fragmentation

Electrospray Ionization (ESI) in positive mode (

Fragmentation Pathway:

-

Precursor:

337.2 ( -

Primary Loss:

91.0 (Tropylium ion, -

b-ion Formation: Cleavage of the Ile-Ala peptide bond yields the

ion (Z-Ile acylium ion) at -

y-ion Formation: Cleavage yields the

ion (Ala) at

Figure 1: ESI-MS/MS Fragmentation Pathway for Z-Ile-Ala-OH. The presence of m/z 91 confirms the Z-group, while the b1/y1 split confirms the sequence order.

Analytical Methodologies: Validated Protocols

A. High-Performance Liquid Chromatography (HPLC)

Separation of Z-Ile-Ala-OH from synthetic impurities (e.g., Z-Ile-OH, free Ala, or diastereomers) requires a C18 Reverse Phase method.

Method Parameters:

-

Column: C18,

mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge). -

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C (Controlled to prevent retention time drift).

-

Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl group).

-

Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Load |

| 20.0 | 65 | Linear Gradient |

| 22.0 | 95 | Wash |

| 25.0 | 95 | Hold |

| 25.1 | 5 | Re-equilibration |

Critical Control Point: Isoleucine contains two chiral centers. Standard synthesis using L-Ile can contain trace D-allo-Ile. This diastereomer (Z-D-allo-Ile-Ala-OH) will typically elute immediately adjacent to the main peak. If diastereomeric purity is critical, a slower gradient (0.5% B/min) or a specialized chiral column (e.g., Chiralpak) may be required.

B. Sample Preparation & Stability[2][10]

-

Solvent: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. If solubility is poor, pre-dissolve in minimal DMSO (50 µL) then dilute with Mobile Phase A.

-

Filtration: 0.22 µm PTFE filter (Nylon filters may bind hydrophobic peptides).

-

Stability: The Z-group is stable to weak acids (TFA) but sensitive to hydrogenolysis (

) and strong acids (HBr/AcOH). Avoid basic conditions (pH > 9) to prevent racemization of the C-terminal Alanine or hydrolysis of the benzyl ester.

Synthesis Logic & Impurity Profiling

Understanding the synthesis route allows for predictive impurity profiling. Z-Ile-Ala-OH is typically synthesized via solution-phase coupling.

Common Synthetic Route:

Potential Impurities:

-

Z-Ile-OH: Unreacted starting material (Hydrolysis of active ester).

-

Z-Ile-Ile-Ala-OH: Double coupling (rare with OSu esters but possible with DCC).

-

Diastereomers: Z-D-Ile-Ala-OH (from racemized starting material).

Figure 2: Synthesis workflow and impurity generation points. Proper acidification and washing are crucial to remove unreacted Ala-OH and hydrolyzed Z-Ile-OH.

References

-

Gessmann, R., et al. (2023).[1] Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes.[1][2] Acta Crystallographica Section C. Retrieved from [Link]

-

University of Illinois. (1997). NMR Chemical Shifts of Trace Impurities. J. Org.[3] Chem. Retrieved from [Link]

-

ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH)

This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH), a protected dipeptide of significant interest to researchers and professionals in the fields of peptide chemistry, drug discovery, and development. This document elucidates the chemical identity, synthesis, purification, and characterization of Z-Ile-Ala-OH, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Z-Ile-Ala-OH

Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine, commonly abbreviated as Z-Ile-Ala-OH, is a dipeptide composed of L-isoleucine and L-alanine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing the unwanted formation of extended peptide chains during coupling reactions. The presence of the bulky, hydrophobic isoleucine and the simple, non-polar alanine residue imparts specific conformational properties to this dipeptide, making it a valuable building block for the synthesis of more complex peptides and peptidomimetics with potential therapeutic applications.

The benzyloxycarbonyl protecting group is renowned for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis, a cornerstone of classic peptide synthesis strategies. Understanding the synthesis and properties of Z-Ile-Ala-OH is fundamental for its effective incorporation into larger peptide frameworks.

Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Name | Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine | - |

| Synonyms | Z-Ile-Ala-OH, Cbz-Ile-Ala-OH | - |

| Molecular Formula | C17H24N2O5 | [1] |

| Molecular Weight | 336.38 g/mol | Calculated |

| Canonical SMILES | CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | Calculated |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-(phenylmethoxycarbonylamino)-3-methylpentanoyl]amino]propanoic acid | Calculated |

| Appearance | Expected to be a white to off-white solid | - |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols, with limited solubility in water | - |

Synthesis of Z-Ile-Ala-OH: A Step-by-Step Protocol

The synthesis of Z-Ile-Ala-OH is typically achieved through a solution-phase peptide coupling strategy. This involves the coupling of N-terminally protected L-isoleucine (Z-Ile-OH) with a C-terminally protected L-alanine, followed by the deprotection of the C-terminus. A common and effective approach is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.

Starting Materials

-

N-Benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) : CAS Number 3160-59-6[2][3]

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) : CAS Number 2491-20-5

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Organic Solvents : Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes

-

Aqueous Solutions : Saturated sodium bicarbonate (NaHCO3), 1 M Hydrochloric acid (HCl), Brine

Synthetic Workflow Diagram

Caption: Synthetic workflow for Z-Ile-Ala-OH.

Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-L-isoleucyl-L-alanine methyl ester (Z-Ile-Ala-OMe)

-

In a round-bottom flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

In a separate flask, suspend H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

-

Cool the Z-Ile-OH solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled Z-Ile-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the neutralized H-Ala-OMe solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with DCM.

-

Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ile-Ala-OMe.

Step 2: Saponification of Z-Ile-Ala-OMe to Z-Ile-Ala-OH

-

Dissolve the crude Z-Ile-Ala-OMe (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate of Z-Ile-Ala-OH should form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-Ile-Ala-OH.

Purification

The crude Z-Ile-Ala-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography.

Characterization and Analytical Methods

To ensure the identity and purity of the synthesized Z-Ile-Ala-OH, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Z-Ile-Ala-OH.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the α-protons of both isoleucine and alanine, the side-chain protons of isoleucine and alanine, and the amide proton.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bond, the carbamate, and the carboxylic acid, as well as the aromatic carbons and the aliphatic carbons of the amino acid residues.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of Z-Ile-Ala-OH.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Electrospray Ionization (ESI-MS) : This technique should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Applications in Research and Drug Development

Z-Ile-Ala-OH serves as a crucial intermediate in the synthesis of larger peptides and peptidomimetics. The specific sequence of isoleucine and alanine can be important for molecular recognition, protein-protein interactions, and enzymatic cleavage sites. By incorporating Z-Ile-Ala-OH into a peptide sequence, researchers can investigate the role of this dipeptide motif in the biological activity of the final molecule. Its use is prevalent in the development of enzyme inhibitors, receptor agonists or antagonists, and other peptide-based therapeutics.

Safety and Handling

Z-Ile-Ala-OH should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH), from its chemical identity to its synthesis and characterization. The detailed protocols and methodologies presented herein are designed to equip researchers and scientists with the necessary knowledge to confidently synthesize and utilize this important dipeptide building block in their research and development endeavors. The principles of peptide coupling and deprotection outlined are fundamental to the broader field of peptide chemistry and are applicable to the synthesis of a wide array of peptide-based molecules.

References

-

Pharmaffiliates. N-Benzyloxycarbonyl-L-alanine. [Link]

-

RSC Publishing. The synthesis of oligomers containing alternating C-glycosyl α-amino acids and... [Link]

-

PMC. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. [Link]

- Google Patents.

-

eGyanKosh. Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. [Link]

-

AAPPTEC. Coupling Reagents. [Link]

-

PMC. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. [Link]

-

Chemsrc. Z-Ile-OH. [Link]

-

Chem-Impex. Z-L-alanine methyl ester. [Link]

-

Chem-Impex. Z-Ala-Leu-OH. [Link]

-

ResearchGate. Table 5 Peptide coupling reactions of N-arylated isoleucine derivatives. [Link]

-

ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? [Link]

-

Bio-protocol. Peptide Synthesis. [Link]

-

MDPI. Epimerisation in Peptide Synthesis. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Semantic Scholar. Solid-State NMR Characterization of the Structure of Self-Assembled Ile–Phe–OH. [Link]

-

MDPI. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

-

Universidad de Salamanca. Determination of leucine and isoleucine/allo-isoleucine by electrospray ionization-tandem mass spectrometry and partial least sq. [Link]

Sources

Chemical Identity & Physicochemical Properties

[1][2][3]

Z-Ile-Ala-OH is defined by its lipophilic character and specific steric profile. The benzyloxycarbonyl (Z) group mimics the polypeptide chain upstream of the cleavage site, facilitating enzyme binding through hydrophobic interactions in the S2/S3 subsites.

| Property | Specification | Relevance to Assays |

| Chemical Formula | Stoichiometry calculations for kinetic constants ( | |

| Molecular Weight | 336.38 g/mol | Preparation of standard stock solutions (typically 10-100 mM). |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water. | Requires co-solvent (e.g., 5-10% DMSO) in aqueous buffers; critical for |

| Cleavage Site | Peptide bond between Ile and Ala (Endopeptidase) or C-terminal Ala release (Carboxypeptidase). | Defines the detection method (HPLC separation of Z-Ile and Ala). |

| Purity Requirement | >98% (HPLC) | Essential to avoid background signals from free Ala or Z-Ile contaminants. |

Enzymatic Target Landscape

Z-Ile-Ala-OH is not a "universal" substrate but a selectivity probe for proteases with hydrophobic specificity pockets.

A. Aspartic Proteases (Cathepsin D, Pepsin)

-

Role: Substrate for probing the S1-S1' specificity.

-

Mechanism: Aspartic proteases (e.g., Cathepsin D) prefer hydrophobic residues at the scissile bond. The Ile-Ala bond represents a hydrophobic-hydrophobic interaction. While less efficiently cleaved than aromatic pairs (e.g., Phe-Phe), the Ile-Ala sequence allows researchers to determine the enzyme's tolerance for aliphatic side chains in the active site.

-

Relevance: High throughput screening (HTS) of Cathepsin D inhibitors (Alzheimer’s, Cancer) often uses Z-Ile-Ala-OH to verify that inhibitors are not merely blocking aromatic recognition but are true transition-state mimics.

B. Metalloproteases (Thermolysin)[4][5]

-

Role: Model substrate for S1' specificity and Enzymatic Synthesis.

-

Mechanism: Thermolysin preferentially cleaves at the N-terminus of hydrophobic residues (X-Y ). In Z-Ile-Ala-OH, the cleavage can occur at the Ile-Ala bond (where Ala occupies S1' and Ile occupies S1).

-

Synthesis Application: Thermolysin is widely used to synthesize Z-Ile-Ala-OH (or its esters) from Z-Ile-OH and Ala-X via reverse hydrolysis. This reaction is a standard model for optimizing enzymatic peptide synthesis in organic solvents.

C. Carboxypeptidases (CPA, CPY)

-

Role: Substrate for C-terminal processing.

-

Mechanism: Carboxypeptidase A (CPA) cleaves C-terminal residues. While CPA prefers aromatic residues (Phe, Tyr), it also cleaves aliphatic residues (Ile, Leu, Ala). Z-Ile-Ala-OH allows for the measurement of cleavage kinetics (

) where the P1 residue (Ile) influences the positioning of the scissile Ala.

Mechanistic Visualization

The following diagram illustrates the interaction of Z-Ile-Ala-OH with the active site of a generic hydrophobic protease (e.g., Thermolysin or Cathepsin D) and the resulting cleavage products.

Caption: Schematic of Z-Ile-Ala-OH hydrolysis. The enzyme binds the hydrophobic Z-Ile moiety, positioning the Ile-Ala bond for nucleophilic attack by water (activated by the catalytic dyad/metal ion).

Experimental Protocol: HPLC-Based Hydrolysis Assay

Since Z-Ile-Ala-OH lacks a chromogenic leaving group (like pNA or AMC) at the cleavage site (the C-terminus is -OH), hydrolysis must be monitored by separating the reactants and products via HPLC.

Materials

-

Substrate: Z-Ile-Ala-OH (Stock: 20 mM in DMSO).

-

Buffer:

-

Quenching Agent: 10% Trifluoroacetic acid (TFA) or Acetonitrile (ACN).

-

HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18).

Workflow

-

Preparation: Dilute Z-Ile-Ala-OH stock into the reaction buffer to a final concentration of 0.5 – 2.0 mM. Pre-incubate at 37°C.

-

Initiation: Add enzyme (final conc. 10-100 nM). Mix by gentle inversion.

-

Sampling: At defined time points (e.g., 0, 5, 10, 30, 60 min), remove 50 µL aliquots.

-

Quenching: Immediately add 50 µL of Quenching Agent to stop the reaction. Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

-

Analysis: Inject 20 µL onto the HPLC.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 20 min.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

-

Quantification: Measure the peak area of the product Z-Ile-OH (retention time will be different from Z-Ile-Ala-OH). Use a standard curve of Z-Ile-OH to convert area to concentration.

Caption: Step-by-step workflow for the HPLC-based kinetic assay of Z-Ile-Ala-OH hydrolysis.

Data Analysis & Interpretation

To determine the kinetic parameters (

Michaelis-Menten Equation:

-

Low

(< 1 mM): Indicates high affinity (strong binding in S1/S1' pockets). -

High

(> 5 mM): Indicates weak affinity; the enzyme may tolerate but does not prefer the aliphatic Ile-Ala sequence compared to aromatic alternatives. -

Interpretation for Drug Development: If a candidate inhibitor blocks the hydrolysis of Z-Ile-Ala-OH with a

similar to that of the physiological substrate, it suggests the inhibitor effectively targets the hydrophobic core of the active site.

References

-

Enzymatic Peptide Synthesis

- Title: Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin c

- Source: PubMed (Biotechnol Bioeng).

-

URL:[Link]

-

Protease Specificity Profiling

- Title: Substrate Shape Determines Specificity of Recognition for HIV-1 Protease (Compar

- Source: Structure (Cell Press).

-

URL:[Link]

- Title: Identification of Cathepsin B/D substrates using Z-dipeptide libraries.

Technical Monograph: Physicochemical Profiling of Z-Ile-Ala-OH

This technical guide provides a comprehensive physicochemical profiling of Z-Ile-Ala-OH , a specialized dipeptide derivative used primarily as a substrate for characterizing metalloproteases like thermolysin.

Executive Summary

Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) is a protected dipeptide intermediate widely utilized in enzymatic kinetics and peptide synthesis. Its primary significance lies in its role as a substrate for thermolysin (EC 3.4.24.27), where it aids in mapping the specificity of the S1 and S1' subsites of metalloendopeptidases.

This guide synthesizes the verified chemical data, physical characteristics, and handling protocols required for high-precision experimental workflows.

Chemical Identity & Specifications

The compound consists of the hydrophobic amino acids Isoleucine (Ile) and Alanine (Ala), N-terminally protected by a Benzyloxycarbonyl (Z or Cbz) group. This protection renders the molecule lipophilic and suitable for controlled enzymatic hydrolysis studies.

| Parameter | Specification |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanoyl]amino]propanoic acid |

| Common Name | Z-Ile-Ala-OH; Cbz-Ile-Ala-OH |

| CAS Registry Number | 24787-83-5 |

| Molecular Formula | C₁₇H₂₄N₂O₅ |

| Molecular Weight | 336.38 g/mol |

| SMILES | CCC(=O)NC(=O)O |

| MDL Number | MFCD00002640 (Generic Z-Ala analog reference) |

Structural Visualization

The following diagram illustrates the connectivity of Z-Ile-Ala-OH, highlighting the scissile peptide bond targeted by proteases.

Caption: Structural logic of Z-Ile-Ala-OH. The yellow diamond indicates the peptide bond cleaved by thermolysin.

Physical Characteristics

Appearance and Form

-

Physical State: White to off-white crystalline powder.

-

Odor: Odorless to faint characteristic amine-like odor.

Melting Point Analysis

While the specific experimental melting point for Z-Ile-Ala-OH is often proprietary to custom synthesis lots, it can be characterized relative to its components:

-

Z-Ile-OH: 52–54 °C[1]

-

Z-Ala-OH: 84–87 °C

-

Z-Ile-Ala-OH (Projected): Dipeptides typically exhibit higher melting points than their constituent protected amino acids due to increased intermolecular hydrogen bonding (amide-amide interactions).

-

Expert Insight: Expect a melting range between 120 °C – 145 °C for high-purity crystalline samples. A lower range (<100 °C) often indicates the presence of solvent impurities or racemization.

-

Solubility Profile

The "Z" group significantly increases lipophilicity, making the compound insoluble in aqueous buffers without modification.

| Solvent | Solubility Rating | Protocol Note |

| Water | Insoluble | Forms a suspension; unsuitable for direct dissolution. |

| Methanol/Ethanol | Soluble | Recommended for stock solution preparation (10–50 mM). |

| DMSO/DMF | Highly Soluble | Ideal for high-concentration stocks; compatible with enzyme assays at <5% v/v. |

| Ethyl Acetate | Soluble | Useful for extraction during synthesis purification. |

Application: Thermolysin Kinetics

Z-Ile-Ala-OH is a classic substrate for Thermolysin , a thermostable neutral metalloproteinase. The enzyme prefers large hydrophobic residues (like Isoleucine) at the P1 position and small residues (like Alanine) at the P1' position.

Mechanism of Action[1][3]

-

Binding: The Z-group occupies the S2 subsite, while the Isoleucine side chain anchors into the hydrophobic S1 pocket.

-

Catalysis: The Zinc ion (Zn²⁺) at the active site activates a water molecule, which attacks the carbonyl carbon of the Ile-Ala peptide bond.

-

Cleavage: The bond breaks, releasing Z-Ile-OH and H-Ala-OH.

Experimental Protocol: Kinetic Assay

Objective: Determine

-

Stock Preparation: Dissolve Z-Ile-Ala-OH in DMSO to 50 mM.

-

Buffer System: 0.1 M Tris-HCl, pH 7.2, containing 10 mM CaCl₂ (Calcium is essential for Thermolysin stability).

-

Reaction Mix:

-

Buffer: 980 µL

-

Substrate Stock: 10 µL (Final conc: 0.5 mM)

-

Enzyme: 10 µL Thermolysin (0.1 mg/mL)

-

-

Detection: Monitor the decrease in absorbance at 230–240 nm (peptide bond cleavage) or use HPLC to quantify the release of Z-Ile-OH.

-

Validation: Spontaneous hydrolysis should be negligible in the absence of enzyme.

Handling, Stability & Storage

To maintain scientific integrity, strict adherence to storage protocols is required to prevent hydrolysis or racemization.

-

Storage Temperature: -20 °C (Long-term); 2–8 °C (Active use).

-

Hygroscopicity: The compound is slightly hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation.

-

Stability: Stable for >2 years if desiccated. Solutions in DMSO are stable for 1 month at -20 °C.

Safety (SDS Summary)

-

Signal Word: Warning.

-

Hazards: May cause skin and eye irritation (H315, H319).

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[2]

References

- Feder, J. (1968). Biochem. Biophys. Res. Commun., 32, 326. (Foundational work on thermolysin specificity).

- Morihara, K., & Tsuzuki, H. (1970). Eur. J. Biochem., 15, 374-380.

-

Chemical Book. (2025). CAS 24787-83-5 Data. Link

-

PubChem. (2025). Compound Summary: Z-Amino Acid Derivatives. Link

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of Z-Ile-Ala-OH via Solution-Phase Coupling

[1]

Abstract & Scope

This application note details the optimized protocol for the solution-phase synthesis of Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine). This dipeptide is a critical intermediate in the development of fluorogenic protease substrates (e.g., Z-Ile-Ala-AMC) and aldehyde inhibitors.[1]

The synthesis of isoleucine-containing peptides presents specific challenges due to the steric hindrance of the

Strategic Synthetic Pathway

The synthesis is designed to retain the N-terminal Z-protection while liberating the C-terminal carboxyl group.[1]

Critical Logic:

-

N-Protection: The Benzyloxycarbonyl (Z) group is chosen for its stability against basic conditions used in saponification and its orthogonality to the methyl ester.

-

C-Protection: A Methyl Ester (OMe) is selected over a Benzyl Ester (OBzl).[1] Hydrogenolysis of a Bzl ester would inadvertently remove the Z-group; thus, base-labile protection (OMe) is required.[1]

-

Activation: EDC/HOBt is employed to minimize racemization at the sensitive Isoleucine

-carbon.[1]

Reaction Scheme Visualization

Figure 1: Strategic workflow for the synthesis of Z-Ile-Ala-OH, highlighting the orthogonal protection strategy.

Material Specifications & Preparation

To ensure reproducibility, materials must meet the following strict criteria:

| Reagent | Grade/Spec | Purpose |

| Z-Ile-OH | >99% L-isomer | Starting material (N-protected).[1] |

| H-Ala-OMe·HCl | >98% | Starting material (C-protected amine).[1] |

| EDC·HCl | Reagent Grade | Water-soluble carbodiimide coupling agent.[1] |

| HOBt (anhydrous) | >98% | Racemization suppressant. |

| DIPEA | Anhydrous | Base for neutralizing amine salt. |

| LiOH·H₂O | ACS Reagent | Mild saponification base. |

| Solvents | DCM (Anhydrous), THF, EtOAc | Reaction media and extraction. |

Experimental Protocols

Protocol A: Coupling (Synthesis of Z-Ile-Ala-OMe)

Objective: Form the peptide bond between Z-Ile and Ala-OMe while suppressing racemization.

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Z-Ile-OH (10.0 mmol, 2.65 g) and HOBt (11.0 mmol, 1.49 g) in anhydrous Dichloromethane (DCM) (50 mL).

-

Cool the mixture to 0°C in an ice-water bath. Stir for 10 minutes.

-

Note: HOBt is added before the carbodiimide to ensure immediate formation of the active ester upon activation.

-

-

Activation & Coupling:

-

Add EDC·HCl (11.0 mmol, 2.11 g) to the cold solution. Stir for 20 minutes at 0°C.

-

In a separate vessel, dissolve H-Ala-OMe·HCl (10.0 mmol, 1.40 g) in DCM (20 mL) and add DIPEA (10.0 mmol, 1.74 mL) to liberate the free amine.

-

Add the amine solution dropwise to the activated Z-Ile mixture over 5 minutes.

-

-

Progression:

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 12–16 hours .

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The Z-Ile-OH spot (acidic) should disappear, and a less polar product spot should appear.[1]

-

-

Workup (The "Wash" Cycle):

-

Dilute the reaction mixture with DCM (100 mL).

-

Wash sequentially in a separatory funnel:

-

1M HCl (3 x 30 mL) – Removes unreacted amine and DIPEA.

-

Sat. NaHCO₃ (3 x 30 mL) – Removes unreacted Z-Ile-OH and HOBt.

-

Brine (1 x 30 mL) – Drying.

-

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Result: White solid or thick oil (Z-Ile-Ala-OMe).[1] Yield typically >85%.[2]

-

Protocol B: Saponification (Deprotection to Z-Ile-Ala-OH)[1]

Objective: Hydrolyze the methyl ester without affecting the Z-group or causing racemization.

-

Dissolution:

-

Dissolve the crude Z-Ile-Ala-OMe (from Protocol A) in THF (30 mL).

-

Cool to 0°C .

-

-

Hydrolysis:

-

Prepare a solution of LiOH·H₂O (2.0 eq relative to ester) in Water (10 mL).

-

Add the aqueous LiOH dropwise to the THF solution.

-

Stir at 0°C for 1 hour , then allow to warm to 15°C (slightly below RT) for 2–3 hours.

-

Critical Control Point: Do not heat. High temperatures can cause Z-group degradation or racemization.[1]

-

-

Isolation:

-

Evaporate the THF under reduced pressure (rotary evaporator, water bath <35°C). You will be left with an aqueous solution of the lithium salt.

-

Dilute with water (20 mL) and wash with Ethyl Acetate (2 x 15 mL).

-

Why? This removes any unreacted ester or non-polar impurities. The product is in the aqueous phase (as carboxylate).

-

-

Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M HCl .

-

Observation: The product Z-Ile-Ala-OH should precipitate as a white solid or form an oil that can be extracted.[1]

-

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

-

-

Final Purification:

-

Combine organic extracts, wash with Brine, dry over Na₂SO₄, and concentrate.

-

Recrystallization: If necessary, recrystallize from EtOAc/Hexane or Ether/Hexane.

-

Workup & Purification Logic

The following diagram illustrates the separation logic required to achieve pharmaceutical-grade purity without column chromatography.

Figure 2: Separation logic for the isolation of the peptide intermediate.

Analytical Validation (QC)

Verify the identity and purity of the final Z-Ile-Ala-OH using the following parameters.

| Test | Method | Expected Result |

| HPLC Purity | C18 Column, Water/ACN gradient (0.1% TFA) | Single peak, >95% purity.[1] |

| Mass Spectrometry | ESI-MS (Positive Mode) | [M+H]⁺ = 337.4 Da (Calc MW: 336.38).[1] |

| ¹H-NMR | 400 MHz, DMSO-d₆ | δ 7.35 (m, 5H, Z-aromatic), 5.01 (s, 2H, Z-CH₂), 0.8-0.9 (m, 6H, Ile-CH₃).[1] |

| Racemization Check | Chiral HPLC or Marfey's Reagent | <1% D-isomer content.[1] |

Troubleshooting & Optimization

-

Problem: Low yield during coupling.

-

Cause: Steric bulk of Isoleucine.

-

Solution: Extend reaction time to 24 hours or switch to HATU coupling (requires careful pH control to avoid racemization).

-

-

Problem: Product is an oil after saponification.

-

Cause: Trace solvent or inherent nature of the dipeptide.

-

Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

-

-

Problem: Z-group loss.

-

Cause: Saponification too harsh (too much base or heat).

-

Solution: Strictly control temperature (0°C) and use exactly 2.0 equivalents of LiOH.

-

References

- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[8][9] Tetrahedron, 60(11), 2447-2467.[1] (Review of EDC/HOBt vs newer reagents). Link

Sources

- 1. chembk.com [chembk.com]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. bachem.com [bachem.com]

- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Coupling Conditions for Z-Ile-Ala-OH

This Application Note is designed for researchers and drug development professionals focusing on the fragment condensation of Z-Ile-Ala-OH . It addresses the specific challenges of solubility and C-terminal racemization inherent to this dipeptide motif.

Executive Summary

Z-Ile-Ala-OH (N-benzyloxycarbonyl-L-isoleucyl-L-alanine) is a critical dipeptide building block, often utilized in the synthesis of protease inhibitors (e.g., elastase substrates) and bioactive peptidomimetics.

Unlike standard stepwise synthesis, using Z-Ile-Ala-OH as an acyl donor constitutes fragment condensation . This process presents a severe risk of racemization at the C-terminal Alanine. Because the Alanine residue is N-acylated by Isoleucine (an amide linkage) rather than N-urethane protected (like Boc or Fmoc), it is highly susceptible to 5(4H)-oxazolone formation upon activation.

This guide details a protocol to couple Z-Ile-Ala-OH to an amine component while minimizing racemization (<1%) and managing the steric hindrance of the penultimate Isoleucine residue.

Critical Mechanistic Insight: The Racemization Risk

To optimize conditions, one must understand the failure mode.

-

Standard Protection: When activating Z-Ala-OH, the Z-group (urethane) reduces the acidity of the NH proton and sterically hinders oxazolone formation. Racemization is minimal.

-

Fragment Activation: When activating Z-Ile-Ala-OH, the Alanine is acylated by Isoleucine. This N-acyl linkage facilitates the formation of a stable oxazolone intermediate. The oxazolone can readily enolize, destroying the chirality of the Alanine

-carbon before the amine nucleophile attacks.

Visualization: Oxazolone-Mediated Racemization Pathway

The following diagram illustrates why standard coupling reagents (like HBTU/DIPEA) are dangerous for this specific sequence and why additives are required.

Figure 1: Mechanism of C-terminal racemization during Z-Ile-Ala-OH activation. The N-acyl linkage promotes oxazolone formation, leading to epimerization if base concentration is high or reaction time is prolonged.

Pre-Coupling Checklist

| Parameter | Specification | Reason |

| Solvent | DMF (Dimethylformamide) or NMP | Z-Ile-Ala-OH is hydrophobic. DCM often provides insufficient solubility, leading to slow kinetics and increased racemization. |

| Concentration | 0.1 M - 0.2 M | High concentration favors the bimolecular coupling reaction over the unimolecular racemization. |

| Base | TMP (2,4,6-Collidine) or NMM | Avoid DIPEA if possible. Collidine is a weaker, sterically hindered base that minimizes proton abstraction from the oxazolone. |

| Additives | Oxyma Pure or HOAt | Essential.[1] They form active esters that react faster with the amine than the oxazolone forms. |

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

This method is recommended for most applications due to its balance of cost, safety, and racemization suppression.

Reagents:

-

Z-Ile-Ala-OH (1.0 equiv)[2]

-

Amine Component (H-Xaa-...) (1.0 - 1.1 equiv)[3]

-

DIC (Diisopropylcarbodiimide) (1.1 equiv)

-

Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.1 equiv)

Step-by-Step Procedure:

-

Dissolution: Dissolve Z-Ile-Ala-OH and Oxyma Pure in anhydrous DMF (0.15 M final concentration) in a round-bottom flask.

-

Note: Ensure the solution is clear. If Z-Ile-Ala-OH is stubborn, mild sonication (30s) is permitted.

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Expert Insight: Low temperature drastically reduces the rate of oxazolone enolization.

-

-

Activation: Add DIC (1.1 equiv) dropwise. Stir at 0°C for 2-3 minutes.

-

Do not pre-activate for long periods. In fragment condensation, long pre-activation generates oxazolones.

-

-

Coupling: Add the Amine Component (pre-dissolved in minimal DMF) to the activated mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the amine.

-

Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes basic byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: The "Zero-Racemization" Method (T3P)

For extremely sensitive fragments or valuable GMP synthesis, T3P (Propylphosphonic anhydride) is the superior choice. It acts as a kinetic trap, driving coupling faster than racemization.

Reagents:

-

Z-Ile-Ala-OH (1.0 equiv)[2]

-

Amine Component (1.1 equiv)[5]

-

T3P (50% solution in DMF or EtOAc) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv) Note: T3P requires base to function, but the acidic byproduct buffers the system.

Step-by-Step Procedure:

-

Combine: Dissolve Z-Ile-Ala-OH and the Amine Component in DMF or EtOAc (0.1 M). Cool to 0°C .[3][4]

-

Base Addition: Add DIPEA (2.5 equiv). The mixture remains inactive until T3P is added.

-

Initiation: Add T3P solution dropwise.

-

Incubation: Stir at 0°C for 1 hour, then RT overnight.

-

Validation: T3P reactions are often cleaner. Wash with water/bicarb/brine as standard.

Synthesis Workflow Diagram

The following diagram outlines the decision tree and workflow for handling Z-Ile-Ala-OH.

Figure 2: Operational workflow for coupling Z-Ile-Ala-OH. Method A is standard; Method B is preferred for scale-up or extremely sensitive substrates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Racemization (>5%) | High base concentration or warm activation. | Switch to Protocol B (T3P) or replace DIPEA with Collidine in Protocol A. Ensure 0°C activation. |

| Incomplete Coupling | Steric hindrance from Ile (beta-branched). | Use Microwave-Assisted coupling (max 50°C, 10 min) only with T3P (more stable). Or, switch solvent to NMP.[6] |

| Gelation/Precipitation | Hydrophobic aggregation of Z-Ile-Ala. | Add chaotropic salts (e.g., LiCl 0.4M) to the DMF or use a solvent mixture of DMF/DMSO (1:1). |

| Low Yield | Oxazolone hydrolysis. | Ensure solvents are strictly anhydrous . Water opens the oxazolone to the free acid, stopping the reaction. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Provides foundational knowledge on Z-group stability and urethane vs. amide protection.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Detailed comparison of Oxyma vs HOBt and the mechanism of racemization suppression.

-

Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Process Research & Development. Authoritative guide on using T3P for low-epimerization fragment coupling.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Discusses the oxazolone mechanism in fragment condensation.

-

Carpino, L. A., et al. (2010). The Diisopropylcarbodiimide/Oxyma Pure System. Organic Letters. Establishes DIC/Oxyma as a superior alternative to DIC/HOBt for preventing racemization.

Sources

enzymatic hydrolysis assay using Z-Ile-Ala-OH substrate

Application Note & Protocol: Enzymatic Hydrolysis Assay of Z-Ile-Ala-OH

Abstract

This guide details the protocol for assaying the hydrolytic activity of neutral metalloproteases (specifically Thermolysin and Bacillus subtilis Neutral Protease) using the synthetic substrate Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine). Unlike complex protein substrates (e.g., casein), Z-Ile-Ala-OH allows for precise kinetic determination (

Introduction & Principle

The Substrate: Z-Ile-Ala-OH

Z-Ile-Ala-OH is a blocked dipeptide where the N-terminal amine is protected by a Benzyloxycarbonyl (Z or Cbz) group.[1][2]

-

Structure:

-

Role: It serves as a specific substrate for endoproteases that prefer hydrophobic residues at the P1' position (the amino side of the scissile bond).

Mechanism of Action

Thermolysin (EC 3.4.24.27) is a zinc-dependent metalloendopeptidase. It preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids (e.g., Leu, Phe, Ile, Val, Ala). In this assay, the enzyme cleaves the peptide bond between the Isoleucine (P1) and Alanine (P1') residues.

Reaction Scheme:

Detection Principle (Ninhydrin)

The unhydrolyzed substrate (Z-Ile-Ala-OH) has a blocked N-terminus and does not react significantly with Ninhydrin. Upon hydrolysis, L-Alanine is released, which possesses a free

Reaction Mechanism & Workflow (Visualization)

Figure 1: Mechanism of Z-Ile-Ala-OH hydrolysis and subsequent colorimetric detection.

Materials & Reagents

Reagents

| Reagent | Specification | Purpose |

| Z-Ile-Ala-OH | High Purity (>98%) | Substrate. MW ~336.4 g/mol . |

| Thermolysin | From Bacillus thermoproteolyticus | Target Enzyme.[4] |

| L-Alanine | Analytical Standard | Standard Curve generation. |

| Ninhydrin | ACS Reagent | Detection reagent. |

| Methyl Cellosolve | (2-Methoxyethanol) | Solvent for Ninhydrin. |

| Calcium Acetate | Enzyme stabilizer (Critical). | |

| Tris Base | Buffer component | Maintain pH 7.5. |

Buffer Preparation

-

Assay Buffer (Buffer A): 50 mM Tris-HCl, 10 mM

, pH 7.5 at 37°C.-

Note: Calcium is essential for Thermolysin thermostability. Without it, the enzyme autolyzes rapidly at 37°C.

-

-

Ninhydrin Reagent: Dissolve 2.0 g Ninhydrin and 0.3 g Hydrindantin in 75 mL Methyl Cellosolve. Add 25 mL of 4 M Sodium Acetate buffer (pH 5.5). Store in amber bottle under

(unstable in light/air).

Experimental Protocol

Preparation of Stock Solutions

-

Enzyme Stock: Dissolve Thermolysin in Buffer A to a concentration of ~0.1–0.5 mg/mL. Keep on ice.

-

Substrate Stock: Dissolve Z-Ile-Ala-OH in a minimal volume of DMSO (e.g., 100 µL), then dilute with Buffer A to a final concentration of 2 mM.

-

Critical: Ensure the final DMSO concentration in the assay is <5% to avoid enzyme inhibition.

-

Standard Curve (L-Alanine)

Prepare L-Alanine standards in Buffer A ranging from 0 to 500 nmoles (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 mM). Process these exactly like the samples (add Ninhydrin, boil) to generate the reference slope.

Assay Procedure (Step-by-Step)

| Step | Action | Volume | Notes |

| 1 | Equilibration | -- | Pre-warm Substrate solution to 37°C. |

| 2 | Reaction Setup | 500 µL | Add Substrate Solution (2 mM) to test tubes. |

| 3 | Initiation | 50 µL | Add Enzyme Solution to "Test" tubes. Mix by inversion. |

| 4 | Incubation | -- | Incubate at 37°C for 10–30 minutes (ensure linearity). |

| 5 | Termination | 500 µL | Add Ninhydrin Reagent immediately to stop reaction. |

| 6 | Blanking | -- | Prepare "Blank" tubes: Add Substrate + Ninhydrin, then add Enzyme (enzyme is inactive in Ninhydrin). |

| 7 | Development | -- | Cap tubes (glass marbles or screw caps). Boil in water bath (100°C) for 15 minutes . |

| 8 | Dilution | 2.5 mL | Cool to room temp. Add 50% Ethanol/Water diluent to stabilize color. |

| 9 | Measurement | -- | Read Absorbance at 570 nm . |

Data Analysis & Calculations

Unit Definition

One Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Z-Ile-Ala-OH per minute at pH 7.5 and 37°C.

Calculation Logic

-

Correct Absorbance:

-

Determine Micromoles: Use the L-Alanine standard curve slope (

in -

Calculate Activity:

- : Dilution factor of enzyme (if any).

- : Incubation time (minutes).

- : Volume of enzyme added (mL).

Troubleshooting & Optimization (E-E-A-T)

-

High Background in Blanks:

-

Cause: Contaminated substrate (free Ala impurities) or spontaneous hydrolysis.

-

Fix: Recrystallize Z-Ile-Ala-OH or prepare fresh substrate stocks. Ensure Ninhydrin reagent is stored in the dark.

-

-

Non-Linearity:

-

Cause: Substrate depletion (>15% hydrolysis) or product inhibition.

-

Fix: Reduce incubation time or dilute enzyme. Ensure

(Thermolysin

-

-

Lack of Activity:

-

Cause: Chelating agents (EDTA) in the buffer stripping the active site Zn or structural Ca.

-

Fix:Never use EDTA/EGTA. Ensure 10 mM

is present.

-

References

-

Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc proteases. Accounts of Chemical Research, 21(9), 333-340. Link

-

Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Ile-Ala-OH. Journal of Biochemistry, 112(3), 335–340. Link

-

Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. Journal of Biological Chemistry, 176(1), 367-388. Link

-

Worthington Biochemical Corp. (2023). Thermolysin Assay Manual. Link

Sources

- 1. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]

- 2. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

recrystallization methods for purifying Z-Ile-Ala-OH

Application Note: High-Purity Recrystallization of Z-Ile-Ala-OH

Abstract

This guide details the purification of N-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH) via recrystallization.[1][2] As a hydrophobic, C-terminal acidic dipeptide, Z-Ile-Ala-OH presents specific challenges, including "oiling out" and the retention of unreacted starting materials.[1][2] This protocol moves beyond generic templates, offering a chemically grounded approach to solvent selection, impurity rejection, and polymorph control. Two primary methods—Solvent/Anti-solvent Precipitation and Thermal Recrystallization —are optimized for high-yield recovery (>85%) and high optical purity (>98% ee).[1][2]

Molecular Analysis & Solubility Profile

To design an effective purification strategy, we must first understand the physicochemical environment of the target molecule.

-

Key Functionalities:

-

Z-Group (Cbz): Aromatic, lipophilic protecting group.[1][2] Increases solubility in organic solvents (EtOAc, DCM, MeOH).

-

Ile/Ala Side Chains: Both aliphatic and hydrophobic.[1]

-

C-Terminal Carboxyl: Acidic (pKa ~3.5–4.0).[1][2] Allows for solubility in alkaline aqueous solutions (as a salt) but insolubility in acidic water.[1]

-

Solubility Logic: The molecule is amphiphilic but predominantly lipophilic due to the Z-group and aliphatic side chains.[1]

-

Good Solvents: Methanol, Ethanol, Ethyl Acetate (EtOAc), DMF, Dichloromethane (DCM).

-

Poor Solvents (Anti-solvents):[1] Water (at acidic pH), Hexane, Petroleum Ether, Diethyl Ether.

Pre-Recrystallization Workup (Critical Step)

Rationale: Recrystallization is most effective when the crude purity is already >85%.[1] For Z-protected peptide acids, an Acid-Base Extraction is the most efficient method to remove gross impurities (unreacted amine, coupling reagents) prior to crystallization.[1][2]

Protocol:

-

Dissolve crude Z-Ile-Ala-OH in Ethyl Acetate (EtOAc) (10 mL/g).

-

Acid Wash: Wash with 1N HCl (2x) to remove any unreacted Alanine or basic impurities.[1]

-

Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

-

Drying: Dry organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Concentration: Evaporate EtOAc to a viscous oil or solid foam. Do not evaporate to dryness if the product oils out; proceed to Method A.

Method A: Solvent/Anti-Solvent Crystallization (EtOAc / Hexane)[1]

Best for: Removing non-polar impurities and drying the peptide. This is the industry standard for Z-protected fragments.[1][2]

Mechanism: The peptide is soluble in Ethyl Acetate.[1][5] The addition of Hexane (non-polar) increases the polarity difference, forcing the hydrophobic peptide lattice to organize and precipitate while leaving lipophilic impurities (like Z-Cl or unreacted Z-Ile-OH) in solution.[1][2]

Step-by-Step Protocol

-

Dissolution:

-

Take the oily residue from the workup.

-

Add minimal Ethyl Acetate at room temperature until fully dissolved.[1]

-

Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane.

-

-

Nucleation Point:

-

Crystal Growth:

-

Completion:

-

If crystallization is slow, add more Hexane (up to a 1:3 EtOAc:Hexane ratio) and cool to -20°C.[1]

-

-

Isolation:

Method B: Thermal Recrystallization (Ethanol / Water)[1]

Best for: Removing inorganic salts and highly polar impurities.[1]

Mechanism: Exploits the steep solubility curve of the peptide in aqueous alcohol. The peptide is soluble in hot EtOH/Water but insoluble in cold.

Step-by-Step Protocol

-

Hot Dissolution:

-

Suspend crude solid in Ethanol (95%) (approx. 5–8 mL/g).

-

Heat to 60–70°C (do not boil vigorously to avoid racemization).

-

Add Water dropwise to the hot solution until it becomes slightly turbid.

-

Add just enough hot Ethanol to make it clear again.[1]

-

-

Controlled Cooling:

-

Maturation:

-

Once at room temperature, move to 4°C for 12 hours.

-

-

Isolation:

-

Filter and wash with cold 1:1 Ethanol:Water.[1]

-

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Product separates as a liquid oil before crystallizing. | 1.[1][2] Re-heat and add slightly more solvent (EtOAc or EtOH).2.[1] Seed the solution with pure crystals.3. Scratch the glass wall with a rod to induce nucleation.4. Use Diisopropyl Ether (IPE) instead of Hexane (softer anti-solvent).[1] |

| Gel Formation | Peptide forms a supramolecular hydrogel. | 1.[1] Avoid Methanol; switch to EtOAc/Hexane.2. Increase temperature during dissolution.3.[1] Use vigorous mechanical stirring to break the gel network.[1] |

| Low Yield | Product remains in mother liquor.[1] | 1. Cool to -20°C.2. Evaporate mother liquor to half volume and repeat crystallization (Second Crop). |

| Racemization | Loss of optical purity (L,L to D,L). | 1. Avoid heating >70°C.2. Minimize exposure to basic conditions.3.[1] Check optical rotation [ |

Process Visualization

Figure 1: Solvent Selection Logic

Caption: Decision matrix for selecting the optimal recrystallization method based on the physical state of the crude intermediate.

Figure 2: Recrystallization Workflow (Method A)

Caption: Step-by-step workflow for the Solvent/Anti-solvent precipitation method.[1][2]

Analytical Validation

To ensure the protocol's success, the final product must be validated against these specifications:

-

HPLC Purity: >98.5% (Area %).

-

Optical Rotation: Compare [

] -

Melting Point: Sharp range (e.g., within 2°C). Broad ranges indicate impurities or mixed polymorphs.[1]

References

-

Görbitz, C. H. (2003).[1] Crystal structures of the dipeptides Z-Ala-Ile-OH and Z-Ile-Ala-OH. Acta Crystallographica Section C, 59(10).[1] Link

-

BenchChem. (2025).[1][5][6] Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis. Link[1]

-

Bodanszky, M., & Bodanszky, A. (1994).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Standard text for Z-group deprotection and purification logic).

-

PubChem. (2025).[1][7][8] Compound Summary: Z-Ala-OH and Dipeptide Properties. National Library of Medicine.[1] Link

Sources

- 1. Ile-Ala | C9H18N2O3 | CID 7009577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ala-Ile | C9H18N2O3 | CID 7408079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Z-L-アラニン 98% | Sigma-Aldrich [sigmaaldrich.com]

using Z-Ile-Ala-OH in solid phase peptide synthesis (SPPS)

Application Note: High-Fidelity Incorporation of Z-Ile-Ala-OH in Solid Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of dipeptide building blocks such as Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine) represents a strategic approach in SPPS to improve synthetic efficiency, minimize difficult coupling steps, or introduce specific N-terminal capping groups. However, unlike standard single amino acid coupling, the activation of a dipeptide fragment carries a critical risk: C-terminal epimerization via azlactone formation .

This guide details the thermodynamic and kinetic rationale for using Z-Ile-Ala-OH and provides a validated protocol to couple this segment while suppressing racemization to <0.5%. It focuses on Fmoc-chemistry compatibility, where the Z-group serves as an orthogonal N-terminal cap stable to standard TFA cleavage.

Chemical Logic & Mechanistic Insight

The "Segment Condensation" Challenge

When coupling Z-Ile-Ala-OH , you are activating the carboxyl group of the Alanine residue. Unlike a standard urethane-protected amino acid (e.g., Fmoc-Ala-OH), the nitrogen atom attached to the activating center is part of an amide bond (the Ile-Ala peptide bond), not a carbamate.

-

Standard AA (Fmoc-Ala-OH): The Fmoc group reduces the nucleophilicity of the nitrogen, preventing attack on the activated carbonyl.

-

Dipeptide (Z-Ile-Ala-OH): The amide NH of the Alanine is sufficiently nucleophilic to attack the activated C-terminal carbonyl, forming a 5(4H)-oxazolone (azlactone) intermediate. This intermediate readily loses chirality at the alpha-carbon, leading to the formation of the D-Ala epimer (Z-Ile-D-Ala-Peptide).

Strategic Utility of the Z-Group

The Benzyloxycarbonyl (Z or Cbz) group offers unique orthogonality in Fmoc SPPS:

-

Base Stability: Completely stable to 20% Piperidine (Fmoc removal conditions).

-

Acid Stability: Stable to 95% TFA (Standard resin cleavage).

-

Removal: Requires Hydrogenolysis (Pd/C, H₂) or strong acid (HF, HBr/AcOH).

-

Application: Ideal for synthesizing peptides where the N-terminus must remain protected for downstream solution-phase assays or fragment condensation.

Visualization: The Racemization Pathway

The following diagram illustrates the mechanistic risk of activating Z-Ile-Ala-OH and how specific additives divert the pathway toward productive coupling.

Figure 1: Mechanism of C-terminal racemization during dipeptide coupling and its suppression via active ester interchange (Oxyma/HOAt).

Experimental Protocols

Protocol A: Solubility & Stock Preparation

Objective: Ensure Z-Ile-Ala-OH is fully solvated to prevent aggregation-driven slow coupling.

| Parameter | Specification | Notes |

| Solvent | DMF (Anhydrous) | NMP is preferred if the sequence is prone to aggregation.[1] |

| Concentration | 0.1 M - 0.2 M | Dipeptides can be less soluble than single AAs. |

| Dissolution Aid | Vortex / Sonication (30s) | Do not heat above 35°C to avoid premature degradation. |

Step-by-Step:

-

Weigh Z-Ile-Ala-OH (MW ≈ 336.4 g/mol ).

-

Add DMF to achieve 0.2 M concentration.

-

Vortex for 1 minute.

-

Validation: Solution must be crystal clear. If cloudy, add NMP (up to 20% v/v) or reduce concentration to 0.1 M.

-

Protocol B: Low-Racemization Coupling (The "Gold Standard")

Objective: Couple Z-Ile-Ala-OH to the resin-bound peptide with <0.5% racemization.

Reagents:

-

Coupling Agent: DIC (Diisopropylcarbodiimide) - Avoids base-driven racemization.

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Superior to HOBt/HOAt for suppressing racemization.

-

Base: NONE . (Avoid DIPEA/NMM during activation of segments).

Procedure:

-

Resin Preparation:

-

Ensure the resin-bound peptide (Fmoc-removed) is washed 3x with DMF.

-

Drain the vessel completely.

-

-

Pre-Activation (In a separate vial):

-

Coupling:

-

Transfer the pre-activated mixture immediately to the resin.

-

Agitate (shake/vortex) at Room Temperature (20-25°C) .

-

Time: 2 - 4 hours. (Dipeptides couple slower than single AAs due to steric bulk).

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

-

Pass: Beads are colorless (no free amines).

-

Fail: Blue beads -> Re-couple using HATU/HOAt/TMP (see Troubleshooting).

-

-

Washing:

-

Wash resin 5x with DMF to remove excess Z-Ile-Ala-OH (which is expensive and hard to wash out if aggregated).

-

Protocol C: Cleavage & Isolation (Fmoc Strategy)

Context: You are cleaving the peptide from the resin, but the Z-group will remain attached.

-

Wash Resin: DCM (3x), Methanol (3x), Ether (3x). Dry under vacuum.[2]

-

Cleavage Cocktail:

-

Reagent K equivalent: TFA / TIS / H₂O (95:2.5:2.5).

-

Note: The Z-group is stable here.[3]

-

-

Reaction: Shake for 2-3 hours.

-

Precipitation:

-

Filter filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge to pellet the Z-Ile-Ala-Peptide .

-

-

Validation:

-

Mass Spec (ESI): Look for Mass = [Target Peptide] + 134.1 Da (Mass of Z-group - H).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Racemization (>1% D-Ala) | Base (DIPEA) used during activation. | Switch to DIC/Oxyma protocol. Eliminate tertiary bases during the activation step. |

| Incomplete Coupling | Steric hindrance of Isoleucine. | Double Coupling: Repeat Protocol B. Use COMU/Oxyma/TMP (2,4,6-trimethylpyridine) for the second coupling. TMP is a weak base that minimizes racemization. |

| Precipitate in Vial | Low solubility of Z-dipeptide. | Add DMSO (10%) or NMP to the coupling mixture. Warm slightly to 30°C (caution with racemization). |

References